2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

Übersicht

Beschreibung

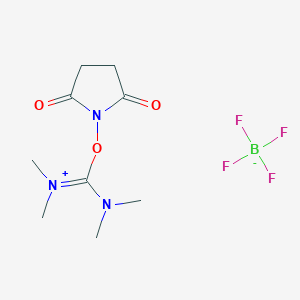

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (CAS: 105832-38-0, molecular weight: 301.05 g/mol) is a tetrafluoroborate salt widely used as a coupling reagent in peptide synthesis and organic transformations. It is structurally characterized by a dioxopyrrolidinyl group attached to a tetramethylisouronium core, paired with a tetrafluoroborate anion . The compound is typically supplied at 95% purity and requires storage in a dark, inert atmosphere at 2–8°C to maintain stability . Its hazard profile includes acute toxicity (H302) and skin corrosion (H314), necessitating precautions such as P260 (avoid breathing dust) and P301+P312 (seek medical attention if ingested) .

Biologische Aktivität

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (commonly referred to as TSTU) is a chemical compound primarily utilized as a coupling reagent in peptide synthesis. Its molecular formula is with a molecular weight of approximately 301.05 g/mol. This compound has garnered attention due to its efficiency in activating carboxylic acids for peptide bond formation, making it a valuable tool in organic chemistry.

- Molecular Formula :

- Molecular Weight : 301.05 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in acetonitrile at concentrations of 0.1 g/mL

- Melting Point : 195-200 °C

TSTU functions by converting carboxylic acids into N-hydroxysuccinimide (NHS) esters, which are more reactive towards nucleophiles such as amines. This activation facilitates the formation of peptide bonds through nucleophilic attack, significantly enhancing the efficiency of peptide synthesis reactions.

Biological Applications

While TSTU is predominantly known for its role in peptide synthesis, research indicates potential applications in various biochemical contexts:

- Peptide Synthesis : TSTU is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient formation of complex peptides.

- Drug Development : Its ability to facilitate the conjugation of peptides to drug molecules enhances the development of peptide-based therapeutics.

- Bioconjugation : TSTU has been explored for use in bioconjugation processes, linking biomolecules for diagnostic and therapeutic applications.

Study 1: Peptide Bond Formation Efficiency

A comparative study analyzed the efficiency of TSTU against other coupling reagents in peptide bond formation. The results showed that TSTU provided higher yields and fewer side products compared to traditional reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

| Coupling Reagent | Yield (%) | Side Products |

|---|---|---|

| TSTU | 95 | Low |

| DCC | 70 | Moderate |

| EDC | 60 | High |

Study 2: Stability and Reactivity Analysis

Research conducted on the stability of NHS esters formed using TSTU indicated that these esters maintained reactivity over extended periods when stored under appropriate conditions. This stability is crucial for applications requiring delayed reactions or storage.

Safety and Handling

TSTU is classified as an irritant with safety warnings indicating potential risks upon exposure. It is essential to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and goggles.

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Signal Word : Warning

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

TSTU is primarily used as a coupling reagent to facilitate peptide bond formation between carboxylic acids and amines. It activates carboxylic acids by converting them into N-hydroxysuccinimide (NHS) esters, which are more reactive towards nucleophiles such as amines. This process enhances the efficiency of peptide synthesis significantly compared to traditional methods.

Advantages :

- High yield and purity of peptide products.

- Reduced side reactions due to the stability of NHS esters.

Bioconjugation

In addition to peptide synthesis, TSTU is utilized in bioconjugation reactions where it helps attach biomolecules (like proteins or nucleic acids) to other molecules. This application is crucial for developing therapeutics and diagnostics.

Case Study :

A study demonstrated the use of TSTU in conjugating antibodies to drug molecules, enhancing the drug's efficacy by improving its targeting capabilities.

Organic Synthesis

TSTU has found applications beyond peptide synthesis in various organic transformations. It can be employed in:

- The formation of amides from carboxylic acids and amines.

- The synthesis of esters through acylation reactions.

Chemical Biology

Research indicates that TSTU can be used to modify biomolecules for studying protein interactions and functions. By attaching labels or tags to proteins through TSTU-mediated reactions, researchers can investigate biological processes more effectively.

Comparative Analysis with Other Coupling Reagents

| Reagent | Application | Advantages |

|---|---|---|

| TSTU | Peptide synthesis | High yield; fewer side reactions |

| DIC | Peptide synthesis | Cost-effective; easy to handle |

| EDC | Bioconjugation | Water-soluble; mild conditions |

Q & A

Basic Research Questions

Q. What is the primary role of 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate in peptide synthesis?

This compound is a coupling reagent used to activate carboxylic acids for amide bond formation, particularly in solid-phase peptide synthesis (SPPS). It facilitates the reaction between amino acids by forming active esters or acyloxyphosphonium intermediates, enhancing coupling efficiency. Structurally related reagents like TBTU and TNTU operate via similar mechanisms .

Q. What are the standard protocols for using this reagent in peptide coupling reactions?

A typical protocol involves:

- Dissolving the reagent (1.1 equivalents) in anhydrous dimethylformamide (DMF) or acetonitrile.

- Adding the carboxylic acid component (1.0 equivalent) and a base (e.g., DIPEA, 2 equivalents).

- Activating for 1–5 minutes before introducing the amine nucleophile.

- Monitoring reaction completion via HPLC or TLC. Purification often employs silica gel chromatography or recrystallization .

Q. How is the compound characterized to confirm its purity and structural integrity?

Analytical methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify functional groups and boron coordination.

- Mass spectrometry (MS) for molecular weight confirmation.

- HPLC (>98% purity threshold) to assess batch consistency.

- Melting point analysis (e.g., ~200°C for related reagents like TBTU) .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the coupling efficiency of this reagent?

Polar aprotic solvents (DMF, DCM) enhance solubility and activation kinetics. Elevated temperatures (35–45°C) accelerate coupling but may increase side reactions (e.g., racemization). Evidence from analogous reagents suggests optimal yields in DMF at 25°C under inert atmospheres .

Q. What strategies mitigate side reactions such as epimerization or reagent hydrolysis?

- Additives : HOBt (1-hydroxybenzotriazole) suppresses racemization.

- Low-temperature activation : Reduces hydrolysis in moisture-sensitive reactions.

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates to optimize reaction quenching .

Q. How does this reagent compare to other aminium/uronium salts (e.g., HBTU, COMU) in terms of coupling efficiency and byproduct formation?

Q. What analytical methods resolve contradictions in reported reaction yields for this reagent?

- Kinetic studies : Compare activation rates using UV-Vis spectroscopy.

- Side-product profiling : LC-MS identifies hydrolysis byproducts (e.g., tetramethylurea).

- Computational modeling : DFT calculations predict steric/electronic effects on coupling pathways .

Q. Methodological Considerations

Q. How can researchers optimize reaction scalability while maintaining enantiomeric purity?

- Flow chemistry : Continuous reactors minimize batch variability.

- Design of Experiments (DoE) : Multi-variable analysis (e.g., reagent stoichiometry, solvent ratios) identifies robust conditions.

- Chiral derivatization : Marfey’s reagent or FDNP-L-Ala-NH₂ enables HPLC-based enantiomer quantification .

Q. What safety precautions are critical when handling this compound?

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate)

- Structure : Replaces the dioxopyrrolidinyl group with a benzotriazole moiety.

- Applications: A staple in peptide coupling due to its ability to minimize racemization. Notably used in the synthesis of antifungal agents and complex organic molecules .

- Key Differences : TBTU’s benzotriazole group offers superior activation of carboxylic acids but may generate more byproducts compared to dioxopyrrolidinyl-based reagents .

TSTU (N,N,N',N'-Tetramethyl-O-(succinimidyl)uronium Tetrafluoroborate)

- Structure : Features a succinimidyloxy group instead of dioxopyrrolidinyl.

- Applications: Efficient in forming active esters, particularly in solid-phase peptide synthesis. Synonymous with the target compound in some contexts (e.g., alternative naming conventions) .

HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate)

- Structure : Contains an aza-benzotriazole group and hexafluorophosphate counterion.

- Applications : Preferred for sterically hindered couplings due to higher reactivity.

- Key Differences : Hexafluorophosphate offers better stability in certain solvents but requires stricter waste disposal protocols .

Performance Metrics

| Compound | Coupling Efficiency | Racemization Risk | Byproduct Formation | Solubility Profile |

|---|---|---|---|---|

| Target Compound | High | Moderate | Low | Moderate in CH₃CN, DMF |

| TBTU | High | Moderate | Moderate | High in DMF, DCM |

| TSTU | Moderate-High | Low | Low | High in DMSO, DMF |

| HATU | Very High | Low | High | Excellent in DMF, CH₃CN |

Notes:

Eigenschaften

IUPAC Name |

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLHMRPZHNTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431911 | |

| Record name | TSTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105832-38-0 | |

| Record name | TSTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.